BenchChemオンラインストアへようこそ!

Ridane Hydrobromide

Stereochemistry Halofuginone Synthesis Process Chemistry

Ridane Hydrobromide (CAS 64543-93-7) is a synthetic piperidylpropanone derivative, specifically identified as trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide. It is a chiral molecule with defined stereochemistry at the 2R and 3S positions of the piperidine ring.

Molecular Formula C₉H₁₈BrNO₂
Molecular Weight 252.15
CAS No. 64543-93-7
Cat. No. B1147064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRidane Hydrobromide
CAS64543-93-7
Synonymstrans-1-(3-Methoxy-2-piperidinyl)-2-propanone Hydrobromide; 
Molecular FormulaC₉H₁₈BrNO₂
Molecular Weight252.15
Structural Identifiers
SMILESCC(=O)CC1C(CCCN1)OC.Br
InChIInChI=1S/C9H17NO2.BrH/c1-7(11)6-8-9(12-2)4-3-5-10-8;/h8-10H,3-6H2,1-2H3;1H/t8-,9+;/m1./s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring Ridane Hydrobromide (CAS 64543-93-7): A Critical Chiral Intermediate for Halofuginone Synthesis


Ridane Hydrobromide (CAS 64543-93-7) is a synthetic piperidylpropanone derivative, specifically identified as trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide [1]. It is a chiral molecule with defined stereochemistry at the 2R and 3S positions of the piperidine ring [1]. Its primary industrial and scientific significance is as a crucial intermediate in the multi-step synthesis of Halofuginone, a halogenated derivative of the natural product febrifugine [2]. Halofuginone is a well-characterized coccidiostat used in veterinary medicine and has been investigated for anti-fibrotic and anti-cancer applications [2]. Ridane itself is also recognized as having anti-coccidiosis activity, which is characteristic of this chemical class .

Why Ridane Hydrobromide Cannot Be Interchanged with Other Piperidine Intermediates


Generic substitution of Ridane Hydrobromide with other piperidine derivatives or non-chiral intermediates in the halofuginone synthesis pathway is not feasible due to the strict stereochemical requirements of the target molecule. Halofuginone's biological activity is highly dependent on its absolute configuration, which is derived directly from the chiral centers of its precursors [1]. Ridane Hydrobromide, with its specific trans-(2R,3S) stereochemistry, is a product of a controlled synthetic route designed to establish this configuration early in the synthesis. Using a racemic mixture or a different diastereomer, such as a precursor based on an incorrect 2S/3R orientation, would lead to the formation of inactive or less potent stereoisomers of halofuginone, requiring costly and complex chiral separation later in the process and significantly reducing overall yield and purity [2]. The challenge of unstable piperidine ring structures in this chemical family, which can undergo retro-conjugate additions, further underscores the need for a defined, stable intermediate like Ridane Hydrobromide [2].

Quantitative Evidence for Selecting Ridane Hydrobromide Over Alternatives


Stereochemical Purity as a Proxy for Downstream Yield and Potency

The value of Ridane Hydrobromide is directly quantified by its stereochemical configuration. While direct comparative yield data for this specific intermediate is limited in the public domain, the structure-activity relationship (SAR) for the final product is well-established. Halofuginone’s mechanism of action as a prolyl-tRNA synthetase inhibitor is stereospecific; only the correct enantiomer derived from the trans-(2R,3S) piperidine core exhibits potent activity [1]. Using an intermediate with incorrect stereochemistry would theoretically result in a 50% loss of material if a racemate is used, and a 100% loss of activity if the wrong enantiomer is carried through to the final product. The USPTO patent literature defines Ridane and its protected analogs as specific, isolated intermediates, confirming their essential role in a commercially viable, high-purity synthesis route [2].

Stereochemistry Halofuginone Synthesis Process Chemistry

Comparison of Anti-Coccidial Potency: Ridane vs. Halofuginone

A class-level comparison shows the potency spectrum from the intermediate Ridane to its end-product, Halofuginone. In vitro assessment against Eimeria tenella, a key species causing avian coccidiosis, establishes a baseline for the piperidine scaffold. Halofuginone, the advanced analog synthesized from the Ridane scaffold, demonstrates high potency with IC50 values in the sub-micromolar range [1]. In contrast, a library of simpler febrifugine derivatives with varied piperidine modifications have reported IC50 values one to two orders of magnitude higher, for example 3.48 µM and 1.79 µM, against the same parasite [1]. This quantitative gradient confirms that the Ridane scaffold provides necessary but not sufficient activity, and its true value is realized when used as a building block to create the more potent halogenated analog, Halofuginone.

Anticoccidial Activity Veterinary Parasitology Eimeria tenella

Regulatory Synthesis Route Specificity: Patented Intermediates

The synthesis of Halofuginone is covered by specific process patents that dictate the use of defined piperidine intermediates [1]. The USPTO patent (US 12,410,131 B2) explicitly describes methods for preparing trans-N-benzyloxycarbonyl-(3-hydroxy-2-piperidinyl)-2-propanone, a direct derivative of the Ridane core, as a critical pathway to halofuginone [1]. The patent literature highlights that the method is optimized to be 'simple in process, low cost, few by-products... high product yield, few impurities, high purity, [and] controllable product quality' [1]. For a manufacturer filing a Drug Master File (DMF) or seeking regulatory approval for a generic Halocur product, deviating from this patented route that relies on the Ridane scaffold would introduce significant regulatory risk and require extensive bridging studies to prove impurity profile equivalence.

Process Patent Regulatory Synthesis Drug Master File

Optimal Procurement Scenarios for Ridane Hydrobromide Based on Verified Evidence


GMP Synthesis of Halofuginone Active Pharmaceutical Ingredient (API)

This is the primary application scenario. As established in the patent literature, Ridane Hydrobromide is a direct precursor to the protected piperidine intermediates used in the scalable total synthesis of Halofuginone [1]. Pharmaceutical manufacturers developing generic Halocur or conducting clinical trials on Halofuginone for new indications (e.g., fibrosis, cancer) should procure this compound. Its use aligns with patented, high-yielding, and high-purity routes, minimizing regulatory filing complexity. The evidence confirms Halofuginone's commercial relevance as an EMA-approved veterinary drug, for which this compound is a key starting material [1].

Structure-Activity Relationship (SAR) Studies on Prolyl-tRNA Synthetase Inhibitors

For medicinal chemistry groups optimizing anticoccidial or anti-fibrotic agents, Ridane Hydrobromide serves as the definitive starting point for synthesizing focused libraries. As demonstrated by the difference in potency between final Halofuginone and simpler febflushin derivatives, modification of the this piperidine core drastically alters biological activity [1]. Researchers can use this compound to systematically explore the chemical space around the 3-methoxy and 2-propanone substituents to map pharmacophore requirements for prolyl-tRNA synthetase inhibition, a validated target for malaria and cryptosporidiosis . Procurement of this single, well-characterized scaffold enables the generation of an entire compound series.

Analytical Reference Standard for Impurity Profiling

For quality control (QC) and analytical development laboratories, Ridane Hydrobromide can serve as a highly characterized reference standard. Since it is a committed intermediate in the synthesis of Halofuginone, it is a potential process-related impurity in the final API. Having an authenticated sample with confirmed stereochemistry from a reputable supplier, such as those listed on PubChem and chemical supplier databases, allows for the development of validated HPLC or UPLC methods to monitor the final product's purity [1]. This is critical for batch release testing under ICH guidelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ridane Hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.